molecular formula C15H19NO2 B1413628 Methyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carboxylate CAS No. 2173115-92-7

Methyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carboxylate

Cat. No.: B1413628
CAS No.: 2173115-92-7
M. Wt: 245.32 g/mol
InChI Key: PZCBDZIZEOJVPD-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

Methyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carboxylate belongs to the dihydroquinoline class of heterocyclic compounds, specifically characterized by its partially saturated quinoline core structure. The compound's systematic nomenclature reflects its complex substitution pattern, featuring four methyl groups at positions 1, 2, 2, and 4 of the dihydroquinoline ring system, along with a methyl ester group at position 8. The molecular structure incorporates a bicyclic framework consisting of a benzene ring fused to a partially saturated six-membered nitrogen-containing heterocycle, establishing it as a member of the broader quinoline alkaloid family.

The compound's Chemical Abstracts Service registration number 2173115-92-7 provides unique identification within chemical databases, while the alternative registry number MFCD30728908 serves as the Molecular Design Limited catalog identifier. The structural representation follows the SMILES notation as COC(=O)C1=C2N(C)C(C)(C)C=C(C)C2=CC=C1, which encodes the complete molecular connectivity and stereochemical information. This notation system enables precise computational modeling and database searching for research applications.

Property Value
Molecular Formula C₁₅H₁₉NO₂
Molecular Weight 245.32 g/mol
Chemical Abstracts Service Number 2173115-92-7
Molecular Design Limited Number MFCD30728908
SMILES Notation COC(=O)C1=C2N(C)C(C)(C)C=C(C)C2=CC=C1

The compound's classification within the International Union of Pure and Applied Chemistry nomenclature system emphasizes its relationship to quinoline through the retention of the fundamental bicyclic structure while acknowledging the partial saturation that distinguishes it from fully aromatic quinoline derivatives. This structural relationship places the compound within a significant class of heterocyclic molecules that have demonstrated considerable importance in pharmaceutical chemistry and materials science applications.

Dihydroquinoline Chemistry Overview

Dihydroquinoline compounds represent a fundamentally important class of heterocyclic molecules characterized by their partially saturated quinoline core structures. These compounds maintain the bicyclic framework of quinoline while introducing saturation at specific positions, creating diverse opportunities for chemical modification and functionalization. The dihydroquinoline family encompasses both 1,2-dihydroquinoline and 1,4-dihydroquinoline isomers, each exhibiting distinct chemical properties and reactivity patterns that influence their applications in synthetic chemistry.

The chemistry of dihydroquinolines is distinguished by their enhanced nucleophilicity compared to fully aromatic quinoline systems, resulting from the increased electron density associated with the partially saturated heterocyclic ring. This increased reactivity enables diverse synthetic transformations, including electrophilic aromatic substitution, nucleophilic addition reactions, and metal-catalyzed coupling processes. Research has demonstrated that dihydroquinoline derivatives serve as versatile intermediates in the synthesis of complex heterocyclic systems, often functioning as key building blocks for the construction of pharmaceutical compounds and natural product analogs.

Contemporary synthetic approaches to dihydroquinoline construction have evolved to include diverse methodologies such as domino reactions, multicomponent couplings, and metal-free cyclization processes. The Morita-Baylis-Hillman reaction has emerged as a particularly effective approach for constructing highly substituted dihydroquinoline systems, enabling the introduction of multiple functional groups in a single synthetic operation. These advanced synthetic methods have significantly expanded the accessibility of structurally complex dihydroquinoline derivatives, facilitating their incorporation into drug discovery programs and materials science applications.

The structural versatility of dihydroquinolines extends beyond simple substitution patterns to include the incorporation of diverse functional groups such as carboxylate esters, amide linkages, and halogen substituents. This functional group diversity enables fine-tuning of molecular properties including solubility, stability, and biological activity. Research has shown that systematic modification of dihydroquinoline substitution patterns can dramatically alter their pharmacological profiles, making them valuable scaffolds for medicinal chemistry optimization efforts.

Historical Context of Dihydroquinoline Research

The historical development of dihydroquinoline chemistry traces its origins to the discovery of quinoline itself by German chemist Friedlieb Ferdinand Runge in 1834, who first extracted this heterocyclic compound from coal tar and initially named it leukol. This foundational discovery established the quinoline family as one of the earliest recognized nitrogen-containing heterocyclic systems, providing the structural framework that would later inspire the development of dihydroquinoline chemistry. Runge's work represented a pivotal moment in the emergence of heterocyclic chemistry as a distinct field of chemical research.

The subsequent recognition of quinoline's biological significance was advanced by French chemist Charles Gerhardt, who in 1842 obtained quinoline-related compounds through the dry distillation of naturally occurring alkaloids including quinine, strychnine, and cinchonine with potassium hydroxide. Gerhardt's experiments demonstrated the fundamental relationship between quinoline structures and important natural products, establishing the theoretical foundation for future investigations into dihydroquinoline derivatives. This early work highlighted the potential for synthetic modification of quinoline structures to achieve desired biological activities.

The evolution of dihydroquinoline research gained significant momentum during the twentieth century as synthetic organic chemistry methods became more sophisticated and selective. The development of metal-catalyzed reactions, asymmetric synthesis techniques, and protecting group strategies enabled chemists to access increasingly complex dihydroquinoline structures with precise control over substitution patterns and stereochemistry. This technological advancement coincided with growing recognition of dihydroquinolines as important pharmaceutical intermediates and bioactive compounds.

Contemporary dihydroquinoline research has been characterized by the integration of computational chemistry methods, high-throughput synthesis techniques, and structure-activity relationship studies. These modern approaches have accelerated the discovery of new dihydroquinoline derivatives with enhanced biological activities and improved pharmacological properties. The field has also benefited from advances in analytical chemistry that enable detailed characterization of complex dihydroquinoline structures and their transformation products.

Significance in Heterocyclic Chemistry

Dihydroquinoline compounds occupy a position of fundamental importance within heterocyclic chemistry due to their unique combination of structural diversity, synthetic accessibility, and biological relevance. The heterocyclic framework provides a rigid scaffold that constrains molecular conformations while simultaneously offering multiple sites for chemical modification, making dihydroquinolines ideal templates for structure-activity relationship studies in drug discovery programs. This balance between conformational constraint and synthetic flexibility has established dihydroquinolines as privileged scaffolds in medicinal chemistry research.

The significance of dihydroquinolines in heterocyclic chemistry extends to their role as synthetic intermediates in the construction of more complex polycyclic systems. Research has demonstrated that dihydroquinoline cores can undergo diverse cyclization reactions to generate fused ring systems, spirocyclic structures, and bridged bicyclic compounds. These transformation capabilities make dihydroquinolines valuable starting points for the synthesis of natural product analogs and novel pharmaceutical compounds that would be difficult to access through alternative synthetic routes.

The electronic properties of dihydroquinoline systems contribute significantly to their importance in heterocyclic chemistry applications. The partial saturation of the quinoline ring system modulates the electron distribution within the heterocycle, affecting both the nucleophilicity of the nitrogen atom and the electrophilicity of the aromatic carbons. This electronic modulation enables selective functionalization reactions that would not be possible with fully aromatic quinoline systems, expanding the scope of available synthetic transformations.

Recent advances in dihydroquinoline chemistry have highlighted their potential applications beyond traditional pharmaceutical research, including their use in materials science, catalysis, and photochemical applications. The incorporation of dihydroquinoline moieties into polymeric materials has been shown to impart unique optical and electronic properties, while their use as ligands in transition metal catalysis has enabled new catalytic transformations. These emerging applications demonstrate the continuing evolution of dihydroquinoline chemistry and its expanding significance within the broader field of heterocyclic chemistry.

Application Area Significance Key Properties
Pharmaceutical Chemistry Privileged scaffold for drug discovery Conformational constraint, multiple functionalization sites
Synthetic Chemistry Versatile intermediate for complex molecule construction Reactive heterocycle, diverse cyclization potential
Materials Science Optical and electronic property modulation Electronic properties, structural rigidity
Catalysis Ligand design for transition metal systems Nitrogen coordination, steric control

Properties

IUPAC Name

methyl 1,2,2,4-tetramethylquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-10-9-15(2,3)16(4)13-11(10)7-6-8-12(13)14(17)18-5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCBDZIZEOJVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=C1C=CC=C2C(=O)OC)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carboxylate typically involves the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate, dimethyl-3-oxopentanedioate, ethyl acetoacetate, diethylmalonate, or Meldrum’s acid. These reactions are usually carried out in the presence of a catalytic amount of piperidine in ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as halogens, alkyl halides, and nucleophiles under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce tetrahydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including methyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carboxylate. These compounds have shown selective cytotoxicity against various cancer cell lines:

Compound TypeCell Lines TestedObserved Activity
2-ArylquinolinesHeLa, PC3, MCF-7Significant activity against HeLa and PC3
TetrahydroquinolinesSKBR-3Lower sensitivity compared to other lines

In vitro studies indicated that derivatives with specific substitutions exhibited enhanced activity against prostate and cervical cancer cells .

2. Antiviral Properties

This compound has been explored for its potential as an inhibitor of viral replication. For instance, related compounds have been shown to inhibit Hepatitis B Virus (HBV) replication effectively at concentrations around 10 µM. Molecular docking studies suggest that these compounds interact with viral proteins crucial for replication .

Material Science Applications

1. Polymer Chemistry

The compound can serve as a building block in the synthesis of polymers due to its functional groups that allow for further chemical modification. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

2. Photovoltaic Materials

Research indicates that quinoline derivatives can be utilized in organic photovoltaic devices due to their electronic properties. The incorporation of this compound into organic solar cells has the potential to improve charge transport and light absorption characteristics .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against a panel of cancer cell lines. The results demonstrated a dose-dependent response with IC50 values indicating effective concentrations for inhibiting cell growth in HeLa and PC3 cells.

Case Study 2: Antiviral Mechanism

In another investigation focused on antiviral activity, researchers conducted molecular docking simulations alongside in vitro assays to confirm that the compound significantly inhibited HBV replication. The study provided insights into the binding interactions between the compound and viral proteins .

Mechanism of Action

The mechanism of action of Methyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been predicted to act as an inhibitor of gluconate 2-dehydrogenase, which plays a role in glucose metabolism . Additionally, its antiallergic and antiasthmatic effects may be mediated through the modulation of immune responses and inflammatory pathways.

Comparison with Similar Compounds

The structural and functional nuances of Methyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carboxylate are best understood through comparison with related quinoline and tetrahydroquinoline derivatives. Below is a detailed analysis:

Structural Variations and Substituent Effects

Key structural parameters include hydrogenation state (dihydro vs. tetrahydro), substituent positions, and functional groups.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Hydrogenation State CAS Number
This compound (Target) C₁₅H₁₉NO₂ 245.32 1,2,2,4-tetramethyl, 8-ester 1,2-dihydro 2173115-92-7
Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate C₁₁H₁₃NO₂ 191.23 8-ester 1,2,3,4-tetrahydro 477532-02-8
8-Methyl-1,2,3,4-tetrahydroquinoline C₁₀H₁₃N 147.22 8-methyl 1,2,3,4-tetrahydro 52601-70-4
6-Methyl-1,2,3,4-tetrahydroquinoline C₁₀H₁₃N 147.22 6-methyl 1,2,3,4-tetrahydro 91-61-2
Methyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate C₁₅H₂₁NO₂ 247.34 1,2,2,4-tetramethyl, 8-ester 1,2,3,4-tetrahydro 2173090-87-2

Analysis :

The tetrahydro analog (C₁₅H₂₁NO₂) has two additional hydrogens, increasing molecular weight marginally (247.34 vs. 245.32 g/mol) .

Substituent Positioning: The 1,2,2,4-tetramethyl groups in the target compound contribute to steric hindrance and lipophilicity, which may affect solubility and membrane permeability. In contrast, 8-Methyl-1,2,3,4-tetrahydroquinoline lacks these substituents, reducing steric bulk . Substituent position (e.g., 6-methyl vs. 8-methyl) alters electronic distribution and steric interactions, as seen in 6-Methyl-1,2,3,4-tetrahydroquinoline .

Derivatives lacking this group (e.g., 8-Methyl-1,2,3,4-tetrahydroquinoline) cannot undergo such transformations .

Biological Activity

Methyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carboxylate (referred to as DHQ) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C₁₄H₁₇NO₂
  • Molecular Weight : 231.29 g/mol
  • CAS Number : 2173097-80-6
  • LogP : 3.0165 (indicating moderate lipophilicity)

These properties suggest that DHQ may have favorable absorption and distribution characteristics within biological systems.

Antioxidant Activity

Research indicates that DHQ exhibits potent antioxidant properties. A study highlighted that derivatives of 1,2-dihydroquinoline significantly reduce oxidative stress markers in liver tissues. Specifically, the compound was shown to decrease levels of pro-inflammatory cytokines and reactive oxygen species (ROS) in rat models subjected to acetaminophen-induced liver injury . The administration of DHQ not only mitigated oxidative stress but also improved liver function markers and reduced apoptotic processes by modulating caspase activity.

Hepatoprotective Effects

In a controlled study involving rats with chemically induced liver damage, DHQ demonstrated hepatoprotective effects. It was found to regulate redox homeostasis effectively and inhibit apoptosis pathways linked to liver injury. The compound's ability to normalize antioxidant enzyme functions contributed significantly to its protective role against hepatotoxicity .

The mechanisms through which DHQ exerts its biological effects include:

  • Antioxidant Mechanism : By scavenging free radicals and enhancing the body's antioxidant capacity.
  • Anti-inflammatory Pathways : Inhibition of NF-κB signaling pathways which are critical in inflammatory responses.
  • Apoptosis Regulation : Modulating the activity of caspases involved in cell death pathways.

Study on Liver Injury

A notable case study explored the effects of DHQ on liver injury induced by acetaminophen in rats. The findings showed that treatment with DHQ led to:

  • A significant reduction in oxidative stress markers.
  • Decreased levels of inflammatory cytokines.
  • Improvement in histopathological parameters associated with liver damage .
ParameterControl GroupDHQ Treated Group
8-Hydroxy-2-deoxyguanosineHighLow
Immunoglobulin G LevelsElevatedNormalized
Caspase-3 ActivityHighReduced

Q & A

Basic: What are the recommended synthetic routes for preparing Methyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carboxylate, and how are intermediates characterized?

Methodological Answer:
The synthesis of dihydroquinoline derivatives typically involves cyclization and functionalization steps. For example, 1,2-dihydroquinoline scaffolds are synthesized via tandem one-pot reactions using substituted anilines and α,β-unsaturated carbonyl compounds under acidic conditions. Key intermediates (e.g., 8-methyltetrahydroquinoline derivatives) are purified via column chromatography and characterized using 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR to confirm regioselectivity and stereochemistry. For instance, 1H^1 \text{H} NMR peaks at δ 2.1–2.5 ppm correspond to methyl groups on the dihydroquinoline ring, while ester carbonyls appear near δ 170 ppm in 13C^{13} \text{C} NMR .

Basic: How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological Answer:
Purity is assessed via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane eluents. Structural confirmation combines mass spectrometry (MS-ESI) for molecular ion detection and high-resolution NMR. For example, the methyl ester group in the 8-carboxylate position shows a distinct singlet at δ 3.8–4.0 ppm in 1H^1 \text{H} NMR. Discrepancies in integration ratios or unexpected peaks may indicate byproducts, necessitating re-crystallization or preparative HPLC .

Advanced: What crystallographic challenges arise during structural elucidation of dihydroquinoline derivatives, and how are they resolved?

Methodological Answer:
Crystallization of dihydroquinolines is often hindered by conformational flexibility or disorder in methyl/ester groups. Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical. For example, disorder in the 1,2-dihydroquinoline ring can lead to high R-factors (>0.08). To mitigate this, low-temperature data collection (e.g., 100 K) and TWIN/BASF commands in SHELX are used to model rotational disorder. A recent study resolved similar issues by applying restraints to bond lengths and anisotropic displacement parameters .

Advanced: How do conflicting biological activity reports for dihydroquinoline derivatives inform experimental design?

Methodological Answer:
Contradictory reports (e.g., antimalarial vs. antibacterial efficacy) often stem from variations in substituent positioning or assay conditions. Researchers should conduct structure-activity relationship (SAR) studies by systematically modifying functional groups (e.g., replacing the 8-carboxylate with acetyl groups) and testing against standardized protocols. For example, dimethyl 8-acetyl-2-methyl derivatives showed enhanced antimalarial activity compared to carboxylate analogs, highlighting the role of electron-withdrawing groups in bioactivity .

Advanced: What strategies optimize reaction yields in dihydroquinoline functionalization?

Methodological Answer:
Yield optimization requires solvent and catalyst screening. For methylation at the 8-position, dimethyl sulfate in DMF with K2_2CO3_3 as a base achieves >80% yield. Competing side reactions (e.g., over-methylation) are minimized by controlling reaction time (monitored via TLC) and stoichiometry. For sterically hindered positions, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields .

Advanced: How are computational methods integrated with experimental data to resolve stereochemical ambiguities?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize geometries for comparison with experimental data. For example, calculated 1H^1 \text{H} NMR shifts for enantiomers of 8-methyltetrahydroquinoline derivatives can distinguish diastereomers when experimental NOESY data are inconclusive. This hybrid approach validated the C-2 configuration in a recent study .

Basic: What spectroscopic techniques are essential for characterizing dihydroquinoline derivatives?

Methodological Answer:
Beyond NMR and MS, Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups: ester C=O stretches at 1720–1740 cm^{-1, and NH stretches (if present) at 3200–3400 cm^{-1. UV-Vis spectroscopy (λmax_{\text{max}} 250–300 nm) confirms π→π* transitions in the quinoline ring, aiding in purity assessment .

Advanced: How do researchers address discrepancies in X-ray crystallography data for polymorphic forms?

Methodological Answer:
Polymorphism is addressed by comparing unit cell parameters and hydrogen-bonding networks across multiple crystallizations. For instance, a study on 8-methyl-2-oxo derivatives revealed two polymorphs with distinct packing motifs. Rietveld refinement of powder XRD data and differential scanning calorimetry (DSC) can differentiate forms, while Hirshfeld surface analysis quantifies intermolecular interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.